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molecular formula C16H14O5 B1366930 2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid CAS No. 55453-89-9

2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid

Cat. No. B1366930
M. Wt: 286.28 g/mol
InChI Key: BCYWXPITXHFIQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04816591

Procedure details

To 49 ml. of absolute ethanol is added with vigorous stirring, 81 g. of phosphorus pentoxide. After addition, the mixture is allowed to stir at 95°-100° C. for 1 hour, 400 ml. of tetramethylene sulfone are added, and the temperature is adjusted to 86°-90° C. Then, 38.5 g. of 4-(2-carboxybenzyloxy)phenylacetic acid are added, the mixture is stirred for 4 hours and poured onto ice water. The aqueous mixture is made basic with sodium hydroxide and extracted with toluene. Cooling of the aqueous layer followed by acidification with concentrated hydrochloric acid gives light brown crystals. Recrystallization from acetic acid-water or from dimethoxyethane provides colorless crystals, m.p. 126°-128° C. of 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.C1S(=O)(=O)CCC1.[C:22]([C:25]1[CH:42]=[CH:41][CH:40]=[CH:39][C:26]=1[CH2:27][O:28][C:29]1[CH:34]=[CH:33][C:32]([CH2:35][C:36]([OH:38])=[O:37])=[CH:31][CH:30]=1)([OH:24])=O.[OH-].[Na+]>C(O)C>[O:24]=[C:22]1[C:25]2[CH:42]=[CH:41][CH:40]=[CH:39][C:26]=2[CH2:27][O:28][C:29]2[CH:34]=[CH:33][C:32]([CH2:35][C:36]([OH:38])=[O:37])=[CH:31][C:30]1=2 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCCS1(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)C1=C(COC2=CC=C(C=C2)CC(=O)O)C=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
to stir at 95°-100° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
is adjusted to 86°-90° C
STIRRING
Type
STIRRING
Details
the mixture is stirred for 4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
poured onto ice water
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene
TEMPERATURE
Type
TEMPERATURE
Details
Cooling of the aqueous layer
CUSTOM
Type
CUSTOM
Details
gives light brown crystals
CUSTOM
Type
CUSTOM
Details
Recrystallization from acetic acid-water

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O=C1C2=C(OCC3=C1C=CC=C3)C=CC(=C2)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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